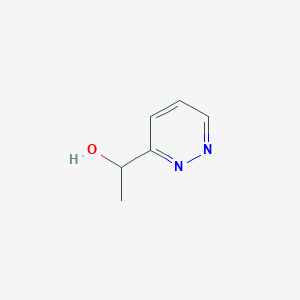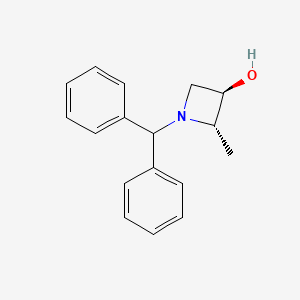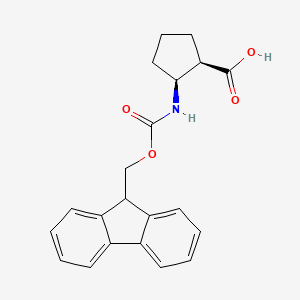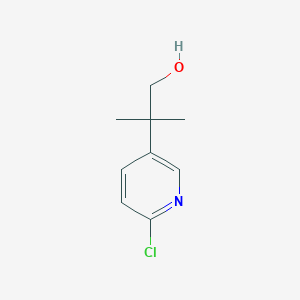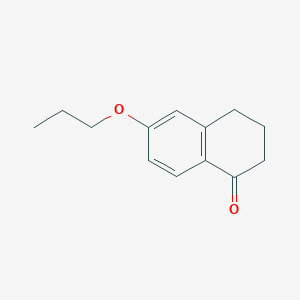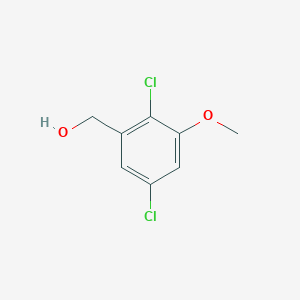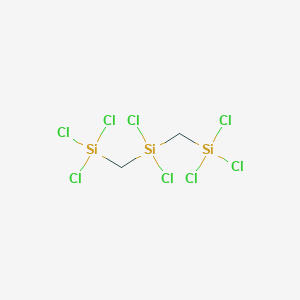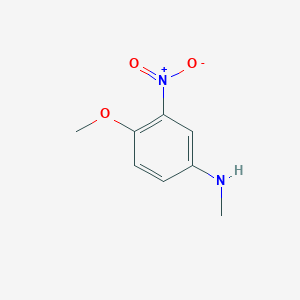
1-Chloro-3-methoxyisoquinoline
概要
説明
1-Chloro-3-methoxyisoquinoline is a chemical compound with the empirical formula C10H8ClNO . It has a molecular weight of 193.63 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8ClNO/c1-13-9-6-7-4-2-3-5-8(7)10(11)12-9/h2-6H,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid compound . to 97% . The compound’s InChI code is 1S/C10H8ClNO/c1-13-9-6-7-4-2-3-5-8(7)10(11)12-9/h2-6H,1H3 .科学的研究の応用
Chemosensor Development
One notable application of derivatives of isoquinolines, such as 1-chloro-3-methoxyisoquinoline, is in the development of chemosensors. For instance, a study characterized 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 as a selective chemosensor for cadmium (Cd 2+), highlighting its potential use in measuring Cd 2+ concentrations in waste effluent streams and food products (Prodi et al., 2001).
Synthetic Organic Chemistry
In the field of synthetic organic chemistry, isoquinoline derivatives are utilized in various synthesis processes. For example, a study on the benzyne reaction demonstrated the synthesis of complex organic compounds using isoquinoline derivatives (Kametani & Ogasawara, 1967). Additionally, the Heck reaction has been applied for the synthesis of 1-alkoxyisoquinoline-3-carboxylic acids esters, showcasing another aspect of the versatile use of these compounds in organic synthesis (Ture et al., 2011).
Synthesis of Complex Organic Molecules
Isoquinoline derivatives are crucial in the synthesis of complex organic molecules. For instance, the preparation of 1-methoxyisoquinoline-3,4-diamine and derived imidazo[4,5-c]isoquinolines, as described in a study, demonstrates the utility of these compounds in creating intricate molecular structures (Deady & Kachab, 1986).
Advanced Organic Synthesis Techniques
Further applications include advanced organic synthesis techniques, such as microwave-assisted, ligand-free, Pd-catalyzed Suzuki coupling, which is used for the synthesis of diversified 1,3-disubstituted isoquinolines, demonstrating a modern approach to chemical synthesis (Prabakaran et al., 2012).
Pharmaceutical Research
In pharmaceutical research, specific isoquinoline derivatives have shown potential. For example, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, synthesized from basic raw materials, demonstrates the role of such compounds in drug development and large-scale pilot studies (Zhao et al., 2017).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-chloro-3-methoxyisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-9-6-7-4-2-3-5-8(7)10(11)12-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBOAYURNSIRSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C(=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B3108335.png)
![7,7-Dimethylbicyclo[3.2.0]hept-3-en-6-one](/img/structure/B3108349.png)
